molecular formula C22H18ClF2N5O2 B15143039 Bcl6-IN-9

Bcl6-IN-9

Cat. No.: B15143039
M. Wt: 457.9 g/mol
InChI Key: NDXNRYJTYFEIAB-IBGZPJMESA-N
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Description

Bcl6-IN-9 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and maintenance of germinal centers in B cells. It is also implicated in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). By inhibiting BCL6, this compound aims to disrupt the oncogenic pathways driven by this protein, making it a potential therapeutic agent for certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl6-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control .

Chemical Reactions Analysis

Types of Reactions

Bcl6-IN-9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be tested for their biological activity to identify more potent inhibitors .

Scientific Research Applications

Bcl6-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Bcl6-IN-9 exerts its effects by binding to the BTB domain of the BCL6 protein, thereby preventing its interaction with corepressors such as NCOR, SMRT, and BCOR. This disruption leads to the derepression of BCL6 target genes, resulting in the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cancer cells. The molecular targets and pathways involved include the BCL6 transcriptional network and downstream signaling pathways that regulate cell cycle and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bcl6-IN-9 is unique due to its specific binding affinity and selectivity for the BCL6 protein. Its design allows for effective disruption of BCL6-mediated transcriptional repression, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C22H18ClF2N5O2

Molecular Weight

457.9 g/mol

IUPAC Name

2-chloro-4-[[(2S)-2-cyclopropyl-3,3-difluoro-7-methyl-6-oxo-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-10-yl]amino]pyridine-3-carbonitrile

InChI

InChI=1S/C22H18ClF2N5O2/c1-30-16-5-4-12(28-15-6-7-27-20(23)14(15)9-26)8-13(16)17-18(21(30)31)32-10-22(24,25)19(29-17)11-2-3-11/h4-8,11,19,29H,2-3,10H2,1H3,(H,27,28)/t19-/m0/s1

InChI Key

NDXNRYJTYFEIAB-IBGZPJMESA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC([C@@H](N4)C5CC5)(F)F

Canonical SMILES

CN1C2=C(C=C(C=C2)NC3=C(C(=NC=C3)Cl)C#N)C4=C(C1=O)OCC(C(N4)C5CC5)(F)F

Origin of Product

United States

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